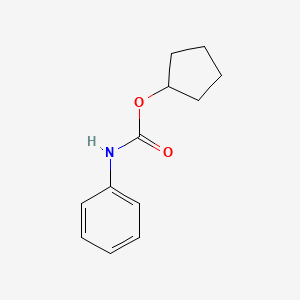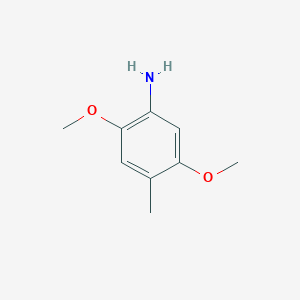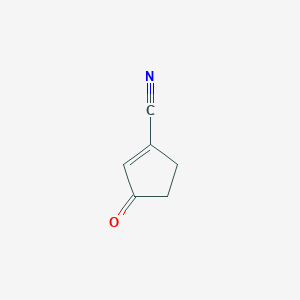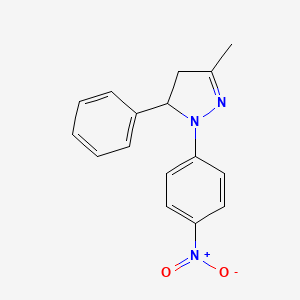
Bis(2,2,6,6-tetramethyl-4-piperidyl)amine
描述
Bis(2,2,6,6-tetramethyl-4-piperidyl)amine: is a chemical compound known for its stability and unique structural properties. It is often used in various industrial and scientific applications due to its ability to act as a hindered amine light stabilizer. This compound is characterized by the presence of two 2,2,6,6-tetramethyl-4-piperidyl groups attached to an amine group, which contributes to its stability and effectiveness in various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2,6,6-tetramethyl-4-piperidyl)amine typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with ammonia or primary amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under hydrogenation conditions to facilitate the formation of the amine group.
Industrial Production Methods: In industrial settings, the production of this compound is often carried out using continuous-flow processes. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The continuous-flow process involves the use of specialized reactors and precise control of reaction parameters to achieve optimal results .
化学反应分析
Types of Reactions: Bis(2,2,6,6-tetramethyl-4-piperidyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroxide radicals, which are useful in various applications, such as polymer stabilization.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroxide radicals.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidyl derivatives.
科学研究应用
Bis(2,2,6,6-tetramethyl-4-piperidyl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation caused by ultraviolet light.
Biology: Employed in the study of free radicals and their effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of high-performance plastics and coatings to enhance their durability and longevity
作用机制
The mechanism of action of Bis(2,2,6,6-tetramethyl-4-piperidyl)amine involves its ability to scavenge free radicals and stabilize reactive intermediates. The compound’s nitroxide radicals can interact with free radicals, effectively neutralizing them and preventing further degradation of materials. This property makes it an effective stabilizer in various applications, including polymer and pharmaceutical industries .
相似化合物的比较
- 2,2,6,6-Tetramethyl-4-piperidinol
- 2,2,6,6-Tetramethylpiperidine
- Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate
Comparison: Bis(2,2,6,6-tetramethyl-4-piperidyl)amine is unique due to its dual piperidyl groups, which enhance its stability and effectiveness as a stabilizer. Compared to similar compounds, it offers superior performance in preventing degradation caused by ultraviolet light and free radicals. Its structural properties also allow for versatile applications in various fields, making it a valuable compound in both scientific research and industrial applications .
属性
IUPAC Name |
2,2,6,6-tetramethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N3/c1-15(2)9-13(10-16(3,4)20-15)19-14-11-17(5,6)21-18(7,8)12-14/h13-14,19-21H,9-12H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCLFIGHHOKNTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC2CC(NC(C2)(C)C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34887-26-8 | |
| Record name | 2,2,6,6-Tetramethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-4-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34887-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-Bromobenzo[c]isothiazole](/img/structure/B3051515.png)






![1-[3-(Octadec-9-enylamino)propyl]pyrrole-2,5-dione](/img/structure/B3051529.png)
